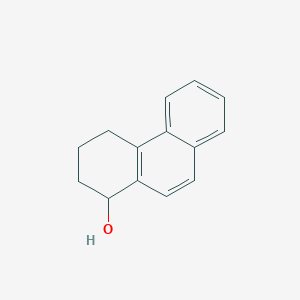

1,2,3,4-Tetrahydrophenanthren-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7508-20-5 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1,2,3,4-tetrahydrophenanthren-1-ol |

InChI |

InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9,14-15H,3,6-7H2 |

InChI Key |

FAJJZLJAAXPMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydrophenanthren 1 Ol and Analogs

Established Synthetic Routes to 1,2,3,4-Tetrahydrophenanthrenols

Reduction Strategies for Corresponding Phenanthrenones

A primary and straightforward method for the synthesis of 1,2,3,4-tetrahydrophenanthren-1-ol is the reduction of the corresponding ketone, 1,2,3,4-tetrahydrophenanthren-1-one (also known as 1-keto-1,2,3,4-tetrahydrophenanthrene). wikipedia.org This ketone, a synthetic steroid-like compound, was first synthesized in 1933. wikipedia.org The reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.

| Precursor | Product | Reagents |

| 1,2,3,4-Tetrahydrophenanthren-1-one | This compound | NaBH₄ or LiAlH₄ |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions represent a powerful strategy for constructing the polycyclic framework of tetrahydrophenanthrenes from simpler, acyclic, or monocyclic precursors. These methods often involve the formation of one or more rings in a single synthetic operation.

One notable approach involves the gold(I)-catalyzed intramolecular cyclization of unactivated cyclic 5-(2-arylethyl)-1,3-dienes to furnish the phenanthrene (B1679779) skeleton. figshare.com Another efficient method is the KOt-Bu/DMF promoted intramolecular cyclization of (1,1')-biphenyl aldehydes and ketones, which provides a route to various phenanthrene derivatives. rsc.org This reaction proceeds by forming a new carbon-carbon bond to close the ring and create the characteristic tricyclic structure.

Furthermore, titanium-mediated radical cyclization has been developed for the diastereoselective synthesis of trans-anti-hydrophenanthrenes. nih.gov This method has been successfully applied in the total synthesis of natural products like (±)-kamebanin. nih.gov The strategic use of intramolecular Diels-Alder reactions has also been explored, for instance, in the synthesis of model systems for zoanthamine (B1237179) alkaloids, where an amide-stabilized 2-aminodiene undergoes cyclization. nih.gov

Synthesis of Related Substituted Tetrahydrophenanthrenes

The synthesis of substituted tetrahydrophenanthrenes is crucial for exploring structure-activity relationships and developing new therapeutic agents. Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for generating substituted 1,2,3,4-tetrahydroquinolines, which are structurally related to tetrahydrophenanthrenes and are prevalent in medicinal agents. nih.gov These complex transformations can be initiated by reduction, oxidation, acid catalysis, or metal promoters and allow for the construction of diverse substitution patterns. nih.gov

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of a stereocenter at the C1 position of this compound means that it can exist as two enantiomers. The selective synthesis of a single enantiomer is often critical for pharmacological applications, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to achieve this selectivity.

Chiral Catalysis Approaches

Chiral catalysis is a powerful tool for asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. youtube.com In the context of synthesizing chiral this compound, this can be applied to the reduction of the corresponding phenanthrenone.

Asymmetric transfer hydrogenation of ketones is a well-established method for producing chiral alcohols. nih.gov This typically involves a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The catalyst facilitates the transfer of hydrogen from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone in a stereoselective manner. For example, the use of catalysts like those derived from chiral phosphine (B1218219) ligands such as BINAP or DIPAMP can lead to high enantiomeric excess (ee) of the desired alcohol enantiomer. youtube.com

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| 1,2,3,4-Tetrahydrophenanthren-1-one | Ru- or Rh-based catalyst with chiral ligand (e.g., BINAP) | (R)- or (S)-1,2,3,4-Tetrahydrophenanthren-1-ol | Can be >90% |

Diastereoselective Syntheses

The diastereoselective synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 1-keto-1,2,3,4-tetrahydrophenanthrene (also known as 1,2,3,4-tetrahydrophenanthren-1-one). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The use of chiral reducing agents is a powerful strategy to achieve high diastereoselectivity. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgyoutube.comsigmaaldrich.comnih.gov While specific examples for the reduction of 1-keto-1,2,3,4-tetrahydrophenanthrene using CBS catalysts are not extensively documented in readily available literature, the general principles of this methodology suggest its applicability. The catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl oxygen. The chiral environment of the catalyst directs the hydride delivery from the borane to one of the prochiral faces of the carbonyl group, leading to the formation of one diastereomer in excess.

Another approach involves the use of chirally modified metal hydrides. For example, lithium aluminum hydride (LAH) or sodium borohydride can be modified with chiral ligands, such as amino alcohols or chiral diamines, to create a chiral environment around the hydride source. These modified reagents can then deliver the hydride in a diastereoselective manner. The diastereoselectivity of such reductions can be influenced by factors like the steric bulk of the chiral auxiliary and the solvent used. rsc.org

A study on the diastereoselective reduction of the analogous tetralin-1,4-dione system highlights the significant influence of the reducing agent on the stereochemical outcome. Reagents like L-Selectride preferentially formed the cis-diol, while Red-Al favored the trans-diol. rsc.orglibretexts.orgbeilstein-journals.org This demonstrates that by carefully selecting the reducing agent, one can control the stereochemistry of the resulting alcohol. Although not directly on 1-keto-1,2,3,4-tetrahydrophenanthrene, these findings provide a strong basis for developing diastereoselective reductions for this specific ketone.

| Reducing Agent | Key Features | Expected Outcome for 1-keto-1,2,3,4-tetrahydrophenanthrene |

| CBS Catalyst with Borane | Catalytic, high enantioselectivity for many ketones. organic-chemistry.orgsigmaaldrich.comnih.gov | Potentially high diastereoselectivity for one of the C1 enantiomers. |

| Chirally Modified Hydrides | Stoichiometric, selectivity depends on the chiral ligand. rsc.org | Diastereoselective formation of one of the C1 enantiomers. |

| L-Selectride | Bulky trialkylborohydride, often provides high stereoselectivity. rsc.orglibretexts.orgbeilstein-journals.org | Preferential formation of one diastereomer. |

| Red-Al | Sodium bis(2-methoxyethoxy)aluminum hydride, different steric profile to borohydrides. rsc.orglibretexts.orgbeilstein-journals.org | Potential for different diastereoselectivity compared to borohydrides. |

Derivatization Chemistry of this compound

The hydroxyl group and the aromatic core of this compound provide two distinct sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties and applications.

Functional Group Interconversions at the Hydroxyl Moiety

The secondary alcohol functionality at the C1 position is a versatile handle for various functional group interconversions, most notably the formation of ethers and esters.

Etherification: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. For this compound, this would involve reaction with an alkyl halide in the presence of a base to yield the corresponding 1-alkoxy-1,2,3,4-tetrahydrophenanthrene.

Esterification: Esters of this compound can be readily prepared by reacting the alcohol with a carboxylic acid or its derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. sigmaaldrich.comresearchgate.netmasterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides is preferred. libretexts.orglibretexts.org These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the liberated HCl.

| Reaction | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH2. Alkyl halide (R-X) | 1-Alkoxy-1,2,3,4-tetrahydrophenanthrene |

| Fischer Esterification | Carboxylic acid (R-COOH), H⁺ catalyst | 1,2,3,4-Tetrahydrophenanthren-1-yl ester |

| Acylation | Acyl chloride (R-COCl), Pyridine | 1,2,3,4-Tetrahydrophenanthren-1-yl ester |

Regioselective Functionalization of the Phenanthrene Core

The aromatic portion of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on the phenanthrene nucleus is directed by the existing substituents, primarily the alkoxy group at C1 (once the hydroxyl is converted to an ether) and the alkyl portion of the saturated ring. Alkoxy groups are strong activating groups and are ortho, para-directors. researchgate.netlibretexts.orgyoutube.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of phenanthrene itself is known to produce a mixture of isomers, with the product distribution being highly dependent on the reaction conditions. masterorganicchemistry.comlibretexts.org For a 1-alkoxy-1,2,3,4-tetrahydrophenanthrene derivative, the directing effect of the alkoxy group would be expected to strongly influence the regioselectivity, favoring substitution at the positions ortho and para to it.

Formation of Complex Polycyclic Derivatives

The diene and dienophile functionalities that can be potentially generated from this compound make it a valuable precursor for the construction of more complex polycyclic systems via cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com By introducing a diene or dienophile moiety into the this compound scaffold, it can be used in [4+2] cycloaddition reactions to build intricate, fused ring systems. For example, dehydration of the alcohol could potentially lead to a diene system within the alicyclic ring, which could then react with a suitable dienophile. Alternatively, functionalization of the aromatic part could introduce a dienophilic group, setting the stage for an intramolecular or intermolecular Diels-Alder reaction. The stereochemistry of the newly formed ring would be controlled by the well-established principles of the Diels-Alder reaction, including the endo rule for cyclic dienes. libretexts.org

An intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by KOt-Bu/DMF has been reported as an efficient method for synthesizing phenanthrenes, proceeding through a proposed free radical pathway. rsc.orgrsc.org This type of cyclization strategy could potentially be adapted to derivatives of this compound to create more complex, fused polycyclic structures.

Computational Studies Applied to 1,2,3,4 Tetrahydrophenanthren 1 Ol Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium to large-sized molecules. It is particularly well-suited for analyzing the electronic properties and energies of molecules like 1,2,3,4-tetrahydrophenanthren-1-ol.

Reaction Pathway and Transition State Elucidation

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For instance, in the study of phenanthrene's atmospheric degradation, DFT has been used to model the reaction pathways involving hydroxyl (•OH) radicals. koreascience.kr A computational study on the degradation of phenanthrene (B1679779) by two successive OH radicals was performed using the B3LYP/6-31G(d,p) level of theory to understand the formation of hydroxylated derivatives. koreascience.kr The calculations predicted that the formation of phenanthren-9-ol (B47604) is more favorable than the formation of phenanthren-1-ol. koreascience.kr

Such studies on the parent aromatic system, phenanthrene, provide a methodological blueprint for investigating the reactivity of this compound. Theoretical investigations could, for example, elucidate the mechanisms of its oxidation, dehydration, or other functional group transformations by calculating the geometries and energies of reactants, intermediates, transition states, and products. Research on the formation of phenanthrene from phenyl and phenylacetylene (B144264) reactions has also utilized DFT to explore various reaction pathways, including those involving four-membered ring intermediates. acs.org

Energetic Profile and Stability Analysis

A key application of DFT is the calculation of the energetic profile of a reaction, which determines the thermodynamic and kinetic feasibility of different pathways. In the context of PAH degradation, DFT calculations have shown that OH radical addition to the phenanthrene ring is kinetically more favorable at room temperature than hydrogen abstraction. koreascience.kr

By comparing the relative energies of different isomers and conformers, DFT can predict the most stable forms of a molecule. For the reaction of phenanthrene with OH radicals, calculations indicate that the pathway leading to phenanthren-9-ol is energetically preferred over the one leading to phenanthren-1-ol. koreascience.kr This type of analysis would be directly applicable to this compound to determine its most stable conformations and the relative stability of its various isomers.

| Reaction Pathway | Reactants | Product | Predicted Favorability |

| Pathway 1 | Phenanthrene + 2 •OH | Phenanthren-1-ol | Less Favorable |

| Pathway 2 | Phenanthrene + 2 •OH | Phenanthren-9-ol | More Favorable |

This table summarizes the predicted outcomes from DFT calculations on the chain reaction of two OH radicals with phenanthrene in the gas phase. koreascience.kr

Stereoelectronic Effects and Conformational Analysis

The partially saturated ring in this compound introduces significant conformational flexibility. DFT calculations are essential for performing a thorough conformational analysis to identify the low-energy chair, boat, or twist conformations of the saturated ring and to determine the orientation of the hydroxyl group (axial vs. equatorial). These calculations can quantify the energetic penalties of different arrangements, revealing the interplay of steric hindrance and electronic effects, such as hyperconjugation. While specific studies on this molecule are not prominent, the methodologies are well-established for analyzing stereoelectronic effects in cyclic and polycyclic systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and interactions of molecules over time. MD simulations have been applied to study the dissociation of PAH radical cations, showing that the primary dissociation channels are the loss of hydrogen (H) and acetylene (B1199291) (C₂H₂). nih.gov These simulations, often using potentials benchmarked against DFT, can track the evolution of branching ratios and kinetics as a function of the molecule's internal energy and size. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape in different solvent environments, the dynamics of hydrogen bonding between the alcohol and solvent molecules, and its aggregation behavior. Studies on the solubility of PAHs in supercritical water have used MD to reveal dissolution mechanisms at the molecular level. researchgate.netbohrium.com Such approaches could predict how the structural properties of this compound influence its behavior in various media.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a chemically active region with the efficiency of molecular mechanics for the larger, less reactive environment. nih.gov This approach is particularly powerful for studying reactions in solution or within biological systems where the explicit treatment of the entire system at a high level of quantum theory would be computationally prohibitive.

Although specific QM/MM studies on this compound have not been reported, this methodology would be ideal for investigating its reactions in a complex environment. For example, the catalytic oxidation of the alcohol could be modeled by treating the substrate and the catalyst's active site with QM, while the surrounding solvent and protein scaffold (if applicable) are described by MM. This allows for an accurate description of bond-breaking and bond-forming events while accounting for the environmental effects.

Analysis of Non-Covalent Interactions and Dispersion Effects

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-stacking, are crucial in determining the structure, stability, and aggregation properties of molecules. Computational methods are vital for quantifying these weak interactions. nih.govehu.es

Studies on phenanthrene derivatives have used DFT to analyze C–H···π, π-stacking, and C–H···O hydrogen bonds that dictate the crystal packing and supramolecular assembly. cardiff.ac.uk In these analyses, techniques like Atoms in Molecules (AIM) are often paired with DFT to characterize the nature and strength of the interactions. cardiff.ac.uk The major role of dispersion forces in forming molecular clusters has been highlighted in these computational studies. nih.gov For this compound, a detailed computational analysis of NCIs could predict its solid-state structure and its interaction with other molecules or surfaces, which is fundamental to materials science and molecular recognition.

Biological Activity Research and Mechanistic Investigations Excluding Clinical Data

In Vitro Investigations of Molecular Targets and Pathways

In vitro studies offer a controlled environment to dissect the molecular interactions of specific compounds, revealing their potential biological activities.

Receptor Binding Interactions and Affinities

Direct research on the receptor binding profile of 1,2,3,4-Tetrahydrophenanthren-1-ol is limited. However, studies on structurally similar compounds provide valuable insights. For instance, the related compound 1-Keto-1,2,3,4-tetrahydrophenanthrene , a synthetic steroid-like molecule, was found to bind weakly to estrogen receptors. wikipedia.org Despite this interaction, further investigation revealed it did not possess functional estrogenic or antiestrogenic activity in vitro or in vivo. wikipedia.org The same compound did, however, exhibit some mixed androgenic and antiandrogenic effects in vitro. wikipedia.org These findings suggest that the tetrahydrophenanthrene skeleton can interact with steroid hormone receptors, although the specific activity is highly dependent on the functional groups present on the molecule.

Enzymatic Inhibition and Modulation

The phenanthrenoid class of compounds is known to interact with various enzyme systems, particularly those involved in metabolism. While specific inhibitory data on this compound is not extensively documented, its metabolism implies a direct interaction and modulation of metabolic enzymes. The biotransformation of its parent compound, phenanthrene (B1679779), is heavily reliant on cytochrome P450 enzymes, indicating that this compound and its derivatives are substrates for and modulators of these enzymatic pathways. d-nb.info

Cellular Assays for Specific Biological Responses (e.g., anti-inflammatory, antioxidant, anti-tumor mechanisms)

Cellular assays have demonstrated that the broader class of phenanthrenoids exhibits a range of biological activities.

Anti-inflammatory and Antioxidant Activity : Phenanthrene derivatives are recognized for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net Studies on various hydroxylated phenanthrenes show that their antioxidant capacity is significantly influenced by the number and position of hydroxyl groups. researchgate.net Some hydroxylated phenanthrenes have shown greater antioxidant efficacy than resveratrol (B1683913) in assays measuring electron-donating and hydrogen-transfer abilities. researchgate.net The anti-inflammatory response is often linked to the inhibition of nitric oxide (NO) production and the downregulation of inflammatory mediators in macrophage cell lines. mdpi.commdpi.com

Antiproliferative Activity : Certain phenanthrenes have demonstrated promising in vitro antiproliferative effects on various cancer cell lines, including monocytic leukemia cells (THP-1). nih.gov This suggests a potential for this class of compounds in anti-tumor research.

Metabolism Studies in Animal Models

Animal models are essential for understanding how a compound is processed and transformed in a living system. Studies on phenanthrene and its derivatives have mapped out key metabolic pathways.

Biotransformation Pathways and Metabolite Identification (e.g., Tetrahydroxyphenanthrene derivatives, diol epoxides)

The metabolism of phenanthrene, the aromatic precursor to this compound, is a multi-step process designed to increase water solubility and facilitate excretion. nih.gov This metabolic activation is analogous to that of more potent carcinogenic PAHs. nih.gov

The primary pathway involves the formation of diol epoxides . nih.gov Phenanthrene is first oxidized to form dihydrodiols, such as 1,2-dihydrodiol-phenanthrene and 3,4-dihydrodiol-phenanthrene. d-nb.info These intermediates are then further metabolized to diol epoxides. The major, ultimate end product of this metabolic activation pathway is a tetrol derivative, r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT) , which has been identified in urine and serves as a biomarker for PAH metabolic activation. nih.govnih.gov

Table 1: Key Metabolites in the Biotransformation of Phenanthrene

| Metabolite Class | Specific Compounds Identified | Reference |

|---|---|---|

| Dihydrodiols | 1,2-Dihydrodiol-phenanthrene, 3,4-Dihydrodiol-phenanthrene, 9,10-Dihydrodiol-phenanthrene | d-nb.info |

| Phenanthrols | 1-Phenanthrol, 2-Phenanthrol, 3-Phenanthrol, 4-Phenanthrol, 9-Phenanthrol | d-nb.info |

| Tetrahydroxy Derivatives (Tetrols) | r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT) | nih.gov |

| Diol Epoxides | Intermediates in the formation of tetrols | nih.gov |

Enzyme Systems Involved in Xenobiotic Metabolism

The biotransformation of phenanthrene and its derivatives is catalyzed by a well-defined set of enzyme systems, categorized into Phase I and Phase II reactions. nih.gov

Phase I Metabolism : This phase introduces or exposes functional groups. The primary enzymes involved are from the Cytochrome P450 (CYP) superfamily. d-nb.info Specific isoforms such as CYP3A4, CYP2D6, and CYP2C19 are largely responsible for hydroxylation and dihydrodiol formation. dshs-koeln.de

Phase II Metabolism : In this phase, the modified compounds are conjugated with endogenous molecules to further increase their water solubility for excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. nih.gov Studies have detected metabolites after treatment with β-glucuronidase and sulfatase, confirming the involvement of these conjugation pathways. nih.gov

Table 2: Enzyme Systems in Phenanthrene Metabolism

| Metabolic Phase | Enzyme Superfamily/Family | Key Isoforms/Enzymes | Metabolic Reaction | Reference |

|---|---|---|---|---|

| Phase I | Cytochrome P450 | CYP3A4, CYP2D6, CYP2C19 | Mono-hydroxylation, Dihydrodiol formation | dshs-koeln.de |

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT2B7, UGT2B4, UGT1A3 | Glucuronic acid conjugation | dshs-koeln.de |

| Phase II | Sulfotransferase (SULT) | Sulfatase-sensitive enzymes | Sulfation | nih.gov |

Based on a comprehensive review of the available scientific literature, there is currently no specific research data or established use of This compound as a biomarker for the uptake and metabolism of polycyclic aromatic hydrocarbons (PAHs).

While the metabolism of phenanthrene, a common PAH, is an active area of research for biomarker development, studies have focused on other metabolites. These include various hydroxyphenanthrenes, phenanthrene dihydrodiols, and r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT). These compounds have been identified in human urine and correlated with PAH exposure levels.

However, specific research findings, data tables, and mechanistic investigations concerning the formation of this compound from PAH exposure and its subsequent validation and application as a biomarker are not present in the current body of scientific literature. The direct precursor, 1,2,3,4-tetrahydrophenanthrene, and its corresponding ketone, 1-Keto-1,2,3,4-tetrahydrophenanthrene, are known compounds, but their metabolic pathways leading to this compound in the context of PAH exposure have not been detailed.

Therefore, the content required to fulfill the specific request for an article on "this compound" under the section "Biomarker Development for Polycyclic Aromatic Hydrocarbon Uptake and Metabolism" cannot be generated due to the absence of relevant scientific research and data.

Applications and Future Research Directions of 1,2,3,4 Tetrahydrophenanthren 1 Ol

Role as a Synthetic Building Block and Chiral Scaffold

As a chiral alcohol, 1,2,3,4-tetrahydrophenanthren-1-ol is a valuable intermediate for the synthesis of enantiomerically pure, complex molecules. Its structure serves as a foundational element for building larger, more intricate molecular architectures.

The tetrahydrophenanthrene core is a key structural motif that can be elaborated into a variety of larger polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. The corresponding ketone, 1,2,3,4-tetrahydrophenanthren-1-one, is a direct precursor that can participate in cyclization and annulation reactions to extend the aromatic system. For instance, tetralone derivatives, which share the core structure of the phenanthrenone, are well-established intermediates in the synthesis of complex natural products and other polycyclic molecules. semanticscholar.org Methodologies such as the Friedel-Crafts reaction and various cycloaddition strategies, including the Diels-Alder reaction, are employed to construct these elaborate frameworks. semanticscholar.orgnih.govrsc.org The Hetero-Diels-Alder reaction, in particular, offers a powerful route to six-membered heterocycles, which are crucial components in many medicinally important polycyclic compounds. nih.gov

The synthesis of anthracene (B1667546) derivatives, for example, can be achieved through the cyclodehydration of substituted 2-arylmethylbenzaldehydes or by the reduction of the corresponding anthraquinones, highlighting pathways by which partially saturated rings can be aromatized to form fully conjugated systems. beilstein-journals.org The strategic functionalization of the this compound scaffold allows for the regioselective construction of new rings, leading to novel PAH structures with tailored properties. Research in this area focuses on developing efficient, high-yield synthetic routes to these complex molecules, with an emphasis on creating functionalized PAHs for various applications. nih.govrsc.org

The tetralone skeleton, and by extension its chiral alcohol derivative, is a privileged scaffold in medicinal chemistry. semanticscholar.org This structural motif is found in numerous bioactive natural products and serves as a key building block for the synthesis of pharmaceutical agents. semanticscholar.orggoogle.com A prominent example is the synthesis of sertraline (B1200038), an antidepressant, which involves a chiral tetralone intermediate. google.com The asymmetric reduction of a racemic tetralone to a specific chiral alcohol enantiomer is a critical step in producing the final active pharmaceutical ingredient, underscoring the importance of chiral alcohols like this compound. google.com

Furthermore, recent studies have explored the synthesis of novel cyclic cathinone (B1664624) derivatives based on the α-tetralone framework, some of which may have pharmaceutical relevance as antidepressants. nih.govresearchgate.net The ability to synthesize these compounds as single enantiomers is crucial for their pharmacological activity and is often accomplished through chiral separation or asymmetric synthesis, where a chiral alcohol can be a key precursor. nih.gov The development of synthetic methods to access optically pure tetralone derivatives and their corresponding alcohols is therefore an active area of research, aiming to provide a platform for discovering new drug candidates. semanticscholar.orggoogle.com

Potential in Materials Science and Nanotechnology

The rigid, chiral, and aromatic nature of this compound makes it an attractive candidate for the development of advanced materials with unique optical and electronic properties.

There is a growing interest in the use of chiral PAHs for applications in optoelectronics. rsc.org The introduction of chirality into a polycyclic aromatic system can lead to materials with unique chiroptical properties, such as strong circular dichroism (CD) and circularly polarized luminescence (CPL). rsc.orgrsc.org These properties are highly sought after for applications in 3D displays, optical data storage, and spintronics. The distorted or non-planar nature of many chiral PAHs modifies their π-systems, which is key to these enhanced properties. rsc.org

While research has often focused on inherently chiral systems like helicenes, studies have shown that even planar PAHs can exhibit significant optical activity when oriented. acs.orgresearchgate.net Compounds based on planar chiral scaffolds, such as [2.2]paracyclophane, have demonstrated excellent chiroptical properties, suggesting that the fixed, non-planar geometry of a molecule like this compound could be highly advantageous. rsc.org The synthesis of edge-decorated PAHs has also shown that functionalization can tune the optical and electronic properties, such as the optical gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Additionally, PAHs are being investigated as a new class of cathode materials for aluminum-ion batteries, indicating a broad potential for this class of compounds in energy storage. nih.gov

Table 1: Potential Optoelectronic Applications of Chiral PAH Derivatives

| Application Area | Key Property | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Circularly Polarized Luminescence (CPL) | As a chiral dopant or building block for CPL-active emitters. |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, Supramolecular Ordering | The rigid scaffold could promote favorable π-stacking for efficient charge transport. |

| Optical Data Storage | Strong Circular Dichroism (CD) | As a component in chiral photoswitchable materials. |

| Energy Storage | Redox Activity, Ion Binding | As a precursor to larger PAHs for use as cathode materials in batteries. nih.gov |

The development of molecular-scale electronic devices and switches is a major goal of nanotechnology. Chiral molecules are of particular interest in this field due to their potential for creating unique electronic and spintronic effects. The structure of this compound, with its distinct functional groups (alcohol and aromatic rings), could be functionalized to act as a molecular switch. For example, the conformation of the tetrahydro ring or the orientation of the hydroxyl group could potentially be altered by external stimuli such as light or an electric field, leading to a change in the molecule's electronic properties.

The synthesis of PAHs with specific shapes and functionalities is critical for their integration into molecular electronic devices. nih.govrsc.org While specific research on this compound as a molecular switch is not yet prevalent, the principles established for other functional PAHs suggest this is a promising avenue for future investigation. The ability to assemble these molecules into ordered structures on surfaces is key to realizing their potential in molecular electronics.

Advancements in Asymmetric Catalysis and Reagent Design

The chiral nature of this compound makes it a valuable target for asymmetric synthesis and a potential platform for the development of new chiral catalysts and reagents.

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. youtube.com Methods such as the Corey-Bakshi-Shibata (CBS) reduction provide reliable ways to produce chiral alcohols from prochiral ketones with high enantiomeric excess. youtube.com Applying such a strategy to 1,2,3,4-tetrahydrophenanthren-1-one would be a direct route to enantiopure this compound. A patented process for the synthesis of sertraline highlights a similar industrial application, where a racemic tetralone is asymmetrically reduced to produce a mixture of diastereomeric alcohols, which are then separated and processed. google.com

Conversely, the rigid, well-defined structure of this compound makes it an attractive scaffold for the design of new chiral ligands or organocatalysts. By attaching coordinating groups to the phenanthrene (B1679779) backbone, it may be possible to create novel ligands for metal-catalyzed asymmetric reactions. The fixed stereochemistry of the alcohol and the adjacent ring could create a well-defined chiral pocket around a metal center, enabling high stereocontrol in catalytic transformations. Research into chiral triptycene (B166850) derivatives, which also possess rigid polycyclic frameworks, has shown that these structures can act as catalysts, although achieving high enantioinduction can be challenging if the catalytic center is too distant from the chiral element. cardiff.ac.uk This highlights the importance of molecular design in the development of new catalysts based on the tetrahydrophenanthrene scaffold.

Table 2: Strategies in Asymmetric Synthesis Related to this compound

| Strategy | Description | Relevance to this compound |

| Asymmetric Reduction | A prochiral ketone (1,2,3,4-tetrahydrophenanthren-1-one) is reduced to a chiral alcohol using a chiral catalyst (e.g., CBS reagent) or a chiral reducing agent. youtube.com | Direct synthesis of enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydrophenanthren-1-ol. |

| Kinetic Resolution | A racemic mixture of the alcohol is reacted with a chiral reagent or catalyst, causing one enantiomer to react faster than the other, allowing for their separation. | Method to resolve racemic this compound. |

| Chiral Ligand Synthesis | The chiral alcohol is used as a starting material to synthesize a more complex molecule that can act as a ligand for a metal catalyst. | Potential for developing new catalysts for a wide range of asymmetric reactions. |

| Organocatalyst Design | The chiral scaffold is functionalized to create a metal-free catalyst that can promote enantioselective reactions. | The hydroxyl group and aromatic rings provide anchor points for catalytic functionalities. |

Interdisciplinary Research Avenues in Environmental Chemistry and Toxicology

The environmental fate and toxicological profile of this compound, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, remain largely uninvestigated, presenting a significant knowledge gap and a fertile ground for interdisciplinary research. As a hydroxylated PAH, it is anticipated to be a metabolic intermediate of phenanthrene biotransformation in various organisms. The introduction of a hydroxyl group into the parent compound, 1,2,3,4-tetrahydrophenanthrene, fundamentally alters its physicochemical properties, such as water solubility and partitioning behavior, which in turn dictates its environmental transport and biological interactions.

Future research should prioritize understanding the environmental occurrence and persistence of this compound. This includes developing sensitive analytical methods for its detection in environmental matrices such as soil, sediment, and water. Given that phenanthrene is a widespread environmental contaminant, it is plausible that its hydroxylated metabolites, including the title compound, are also present, yet overlooked. Studies on its abiotic and biotic degradation pathways are crucial. For instance, investigating its susceptibility to photodegradation in sunlit surface waters and its rate of microbial degradation in soil and aquatic environments would provide essential data for environmental risk assessments. cdc.govepa.gov The general principles of environmental fate and transport suggest that its increased polarity, compared to its parent PAH, might reduce its tendency to sorb to organic matter in soil and sediment, potentially increasing its mobility in groundwater. itrcweb.orgitrcweb.org

From a toxicological perspective, the key question is whether the hydroxylation of the tetrahydrophenanthrene core results in detoxification or bioactivation. While the metabolic conversion of PAHs is often a detoxification pathway, some intermediate metabolites can be more toxic than the parent compound. For example, the related compound 1-Keto-1,2,3,4-tetrahydrophenanthrene was initially synthesized and investigated as a potential xenoestrogen due to its structural similarity to estrone. wikipedia.org Although it was later found to have weak to no estrogenic activity, it did exhibit some in vitro androgenic and antiandrogenic effects. wikipedia.org This historical context underscores the potential for hydroxylated and otherwise functionalized PAHs to interact with biological systems in unexpected ways.

Therefore, future toxicological studies on this compound are warranted. These could include in vitro assays to assess its potential for cytotoxicity, genotoxicity, and endocrine-disrupting activity. Investigating its metabolic fate in organisms relevant to environmental and human health, such as fish, invertebrates, and mammalian liver microsome models, would elucidate whether it is a terminal metabolite or a precursor to more reactive species. Such research would contribute to a more comprehensive understanding of the environmental risks associated with phenanthrene contamination.

Potential Research Questions in Environmental Chemistry and Toxicology:

| Research Area | Specific Question |

|---|---|

| Environmental Occurrence | Is this compound detectable in phenanthrene-contaminated environments? |

| Environmental Fate | What are the primary degradation pathways (biotic and abiotic) and half-life of this compound in soil and water? |

| Ecotoxicology | What is the acute and chronic toxicity of this compound to representative aquatic and terrestrial organisms? |

| Mechanism of Toxicity | Does this compound exhibit endocrine-disrupting, genotoxic, or other specific modes of toxic action? |

| Metabolism | What are the major metabolic products of this compound in key organisms, and does this metabolism lead to detoxification or bioactivation? |

Unexplored Reactivity and Derivatization Opportunities

The chemical reactivity of this compound is largely dictated by the presence of the secondary alcohol group on the saturated portion of its polycyclic framework. This functional group provides a versatile handle for a variety of chemical transformations, opening up avenues for the synthesis of novel derivatives with potentially interesting biological or material properties. To date, the derivatization of this specific compound is not well-documented in the scientific literature, leaving a wide field for exploratory synthetic chemistry.

The hydroxyl group can readily undergo a range of classical alcohol reactions. Esterification , through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions, would yield a library of ester derivatives. These esters could be explored for various applications, including as potential pro-drugs or for their liquid crystalline properties, a known characteristic of some phenanthrene derivatives. Etherification , for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide, would allow for the introduction of a wide array of alkyl or aryl groups. The synthesis of such ethers could be used to modulate the lipophilicity and steric bulk of the molecule, which could be useful in structure-activity relationship studies.

Oxidation of the secondary alcohol to the corresponding ketone, 1,2,3,4-Tetrahydrophenanthren-1-one, is a straightforward transformation that would provide access to another class of derivatives. This ketone could then serve as a precursor for further reactions, such as reductive amination to introduce nitrogen-containing functionalities, or aldol-type condensations to build more complex carbon skeletons.

Given the polycyclic aromatic core, reactions that modify the aromatic rings could also be envisioned, although these would likely require harsher conditions and may be less selective. For instance, electrophilic aromatic substitution reactions such as nitration or halogenation could be explored, although the directing effects of the partially saturated ring would need to be considered.

The development of novel synthetic methodologies targeting the functionalization of the tetrahydrophenanthrene scaffold is also a promising research direction. For example, modern catalytic methods, such as C-H activation or cross-coupling reactions, could potentially be adapted to selectively introduce new functional groups onto the molecule. nih.govfigshare.com The synthesis of functionalized phenanthrenes is an active area of research, and these advanced synthetic tools could be applied to create a diverse range of this compound derivatives that are currently inaccessible. nih.govfigshare.comresearchgate.net

Potential Derivatization Reactions of this compound:

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Esterification | Acyl chloride/anhydride, base; Carboxylic acid, acid catalyst | Esters |

| Etherification | NaH then Alkyl halide (Williamson) | Ethers |

| Oxidation | PCC, Swern, or Dess-Martin oxidation | Ketones |

| Substitution (of -OH) | Thionyl chloride (SOCl₂) | Chloro-derivatives |

| Dehydration | Acid catalyst, heat | Dihydrophenanthrenes |

The exploration of these and other synthetic transformations will not only expand the chemical space around the tetrahydrophenanthrene core but also provide the necessary compounds for the toxicological and environmental studies mentioned in the previous section.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydrophenanthren-1-ol under laboratory conditions?

- Methodological Answer : The compound can be synthesized via the reduction of a ketone precursor using LiAlH₄ in tetrahydrofuran (THF), followed by chlorination with SOCl₂ in chloroform to stabilize intermediates. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the alcohol product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via GC-MS. Ensure anhydrous conditions to avoid side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar alcohols?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (δ ~1.5–2.5 ppm) exhibits coupling with adjacent protons in the tetrahydrophenanthrene ring. Compare integration ratios to distinguish between regioisomers.

- ¹³C NMR : The alcohol-bearing carbon (C-1) shows a distinct deshielded signal (δ ~70–80 ppm) due to the hydroxyl group’s electron-withdrawing effect.

- IR : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol functionality. Reference spectral databases (e.g., NIST) for validation .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Conduct a solvent screening with UV-Vis spectroscopy to quantify solubility limits .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Use density functional theory (DFT) to optimize molecular geometries and calculate NMR chemical shifts (e.g., B3LYP/6-31G* basis set). Compare computed spectra with experimental data to assign stereocenters .

- Perform molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in crystallographic vs. solution-phase data .

Q. What experimental strategies mitigate contradictions between in vitro and in silico bioactivity predictions for this compound?

- Methodological Answer :

- Validate computational docking results (e.g., AutoDock Vina) with competitive binding assays (e.g., fluorescence polarization). Adjust force-field parameters to account for solvent effects and ligand flexibility .

- Use metabolomics profiling (LC-MS/MS) to identify phase I/II metabolites that may alter bioactivity in cellular assays .

Q. How to design a kinetic study for the oxidation of this compound under varying pH conditions?

- Methodological Answer :

- Use stopped-flow spectrophotometry to monitor reaction kinetics. Prepare buffered solutions (pH 2–12) and track UV absorbance changes (λ = 250–300 nm) corresponding to oxidation intermediates.

- Fit data to pseudo-first-order kinetics models and calculate rate constants (k) using nonlinear regression analysis .

Data Analysis and Troubleshooting

Q. How to address inconsistencies in GC-MS fragmentation patterns of synthetic batches?

- Methodological Answer :

- Compare fragmentation profiles with reference standards (e.g., NIST library). Use high-resolution MS (HRMS) to distinguish isotopic peaks from impurities.

- Verify synthetic intermediates via independent routes (e.g., Grignard addition) to confirm structural integrity .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.